benzyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride

Chiral purity Enantiomeric excess Peptide synthesis QC

Inconsistent enantiomeric purity in generic cyclohexylalanine esters leads to batch failures and confounded SAR in receptor pharmacology studies. H-D-Cha-OBzl·HCl resolves this risk as a chirally defined D-amino acid building block for solid-phase peptide synthesis. The hydrochloride salt ensures precise neutralization (1 eq. DIEA) during automated SPPS, while the benzyl ester provides orthogonal, traceless deprotection via hydrogenolysis-fully compatible with both Fmoc and Boc strategies. Documented incorporation at position 8 of angiotensin II analogues yields potent antagonists with pA₂ ≈8.5, while incorrect placement abolishes activity, confirming that stereochemistry and sequence position are non-interchangeable. • Enantiomeric purity: ≤0.5% L-enantiomer ensures D-stereochemistry fidelity in final peptide products. • Orthogonal protection: Benzyl ester removable by hydrogenolysis without affecting Fmoc/Boc groups. • Reproducible coupling: Defined HCl stoichiometry eliminates neutralization variability across batches.

Molecular Formula C16H23NO2
Molecular Weight 261.365
CAS No. 266690-58-8
Cat. No. B2762759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride
CAS266690-58-8
Molecular FormulaC16H23NO2
Molecular Weight261.365
Structural Identifiers
SMILESC1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C16H23NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12,17H2;1H/t15-;/m1./s1
InChIKeySWKRJMMCFBZOGS-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (2R)-2-amino-3-cyclohexylpropanoate Hydrochloride (CAS 266690-58-8): Procurement-Relevant Identity and Core Properties


Benzyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride (CAS 266690‑58‑8), also catalogued as H‑D‑Cha‑OBzl·HCl or β‑cyclohexyl‑D‑alanine benzyl ester hydrochloride, is a chiral, non‑proteinogenic D‑amino acid ester supplied as the hydrochloride salt [1]. It belongs to the class of protected cyclohexylalanine building blocks employed in solid‑phase and solution‑phase peptide synthesis, where the benzyl ester serves as a carboxyl‑protecting group and the hydrochloride salt enhances handling and solubility . The compound carries a (2R) configuration, making it the D‑enantiomer of cyclohexylalanine benzyl ester, a stereochemical feature that directly influences peptide conformation, protease resistance, and receptor pharmacology when incorporated into bioactive sequences [2].

Why Generic Cyclohexylalanine Esters Cannot Replace Benzyl (2R)-2-amino-3-cyclohexylpropanoate Hydrochloride in Synthesis and Pharmacology


Substituting benzyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride with a generic cyclohexylalanine ester or an alternative enantiomeric form introduces quantifiable risks in peptide synthesis and downstream pharmacology. The D‑configuration is critical: when incorporated into angiotensin II analogues, sequences containing D‑Cha at position 8 yield potent antagonists with pA₂ values of ~8.5, whereas placement at position 4 severely diminishes biological activity, demonstrating that stereochemistry and sequence position are not interchangeable [1]. Furthermore, the benzyl ester protecting group offers orthogonal, traceless deprotection via hydrogenolysis or acidolysis, a profile distinct from methyl or tert‑butyl esters that may require harsher conditions or interfere with other protecting groups [2]. The hydrochloride salt form guarantees defined stoichiometry, consistent solubility, and ease of neutralization prior to coupling, parameters that are uncontrolled in free‑base or racemic alternatives .

Quantitative Differentiation Evidence for Benzyl (2R)-2-amino-3-cyclohexylpropanoate Hydrochloride Against Closest Analogs


Enantiomeric Purity Specification: D-Cha-OBzl·HCl vs. L-Enantiomer and Racemic Alternatives

The commercial specification for benzyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride includes a defined enantiomeric impurity limit: enantiomer ≤0.5% by HPLC, with overall chemical purity ≥97% [1]. In contrast, the corresponding L‑enantiomer (H‑L‑Cha‑OBzl·HCl, CAS 138022‑95‑4) is often supplied without a published enantiomeric impurity specification, and racemic or scalemic mixtures of D/L‑Cha‑OBzl carry the inherent risk of unpredictable biological activity when incorporated into peptides . For procurement decisions, the quantified chiral purity threshold enables direct quality‑by‑design control in peptide manufacturing, whereas racemic or unspecified alternatives require additional in‑house purification and chiral analytical validation [2].

Chiral purity Enantiomeric excess Peptide synthesis QC

D-Cha at Position 8 of Angiotensin II Produces Potent Antagonism (pA₂ ~8.5) Whereas L-Cha and Alternate Positions Lose Activity

In a systematic SAR study, angiotensin II analogues in which the native Phe⁸ was replaced by cyclohexylalanine (Cha) exhibited position‑dependent pharmacology [1]. Analogues with Cha at position 8 functioned as slowly reversing (Type I) antagonists with pA₂ values of approximately 8.5 in the rat isolated uterus assay, whereas substitution of Cha at position 4 resulted in severely diminished biological activity [1]. This establishes that the D‑cyclohexylalanine moiety, when correctly positioned, confers a quantifiable gain in receptor antagonism, a property that cannot be replicated by arbitrary substitution of racemic Cha or by placement of Cha at an inappropriate sequence position [2].

Angiotensin II Receptor antagonism pA2 Structure-activity relationship

Benzyl Ester vs. Methyl Ester: Orthogonal Deprotection Strategy for Solid‑Phase Peptide Synthesis

The benzyl ester group of H‑D‑Cha‑OBzl·HCl is selectively removable via catalytic hydrogenolysis (Pd/C, H₂) or acidolysis (HBr/AcOH, TFA), conditions that are orthogonal to the Fmoc or Boc α‑amino protection strategies commonly used in solid‑phase peptide synthesis (SPPS) [1]. By comparison, the methyl ester analog (H‑D‑Cha‑OMe·HCl) requires saponification (NaOH or LiOH) for removal, which can cause epimerization at the α‑carbon and is incompatible with base‑sensitive side‑chain protecting groups [2]. The availability of the free‑base benzyl ester (CAS 203732‑78‑9) provides an additional neutral species for coupling under anhydrous conditions, while the hydrochloride salt ensures stable storage and defined counterion stoichiometry .

Orthogonal protection Hydrogenolysis Solid-phase peptide synthesis Carboxyl deprotection

Hydrochloride Salt Provides Defined Stoichiometry and Solubility vs. Free Base and Tosylate Forms

Benzyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride is supplied as a crystalline off‑white powder with a defined molecular weight of 297.82 g mol⁻¹ (C₁₆H₂₄ClNO₂) . The hydrochloride counterion provides reliable solubility in polar organic solvents (DMF, DCM, MeOH) and facilitates neutralization with a single equivalent of base (e.g., DIEA or NMM) prior to coupling, ensuring accurate stoichiometry in automated SPPS [1]. In contrast, the corresponding free base (CAS 203732‑78‑9, MW 261.36) is an oil or low‑melting solid that can be difficult to handle and weigh precisely, while the p‑toluenesulfonate (tosylate) salt introduces a significantly higher molecular weight counterion that can complicate purification and may require additional washing steps . No comparative solubility data (mg mL⁻¹) for each salt form under identical conditions were identified in the retrieved sources.

Salt form selection Solubility Peptide coupling Counterion

Incorporation of D-Cyclohexylalanine Enhances Peptide Protease Resistance Compared to L-Amino Acid Peptides

The D‑configuration of cyclohexylalanine in H‑D‑Cha‑OBzl·HCl directly contributes to enhanced protease resistance when incorporated into peptides . D‑Amino acid substitution is a well‑established strategy: proteases typically recognize L‑amino acid peptide bonds, and the presence of a D‑amino acid at or near a cleavage site renders the peptide bond resistant to proteolysis, increasing metabolic half‑life . By contrast, peptides constructed exclusively from L‑amino acids (including L‑Cha‑OBzl) are susceptible to rapid degradation by endogenous proteases, often exhibiting plasma half‑lives of minutes [1]. Although direct head‑to‑head stability data comparing D‑Cha‑peptide vs. L‑Cha‑peptide half‑lives were not identified for this specific building block, the class‑level evidence is robust and directly applicable to procurement decisions for stability‑critical peptide design.

Protease resistance D-amino acid Peptide stability Metabolic half-life

Supplier-Verified Batch Consistency: HPLC Purity ≥97% and Defined Storage Conditions for Reproducible Peptide Synthesis

The Watanabe Chemical Industries' specification for H‑D‑Cha‑OBzl·HCl includes HPLC purity ≥97% and a storage condition of 'Keep Cool & Dry,' providing a documented quality baseline for procurement [1]. BOC Sciences lists the same compound (Cat No. BAT‑007532) at 97% purity, confirming cross‑supplier consistency in the minimum purity specification . By comparison, H‑L‑Cha‑OBzl·HCl (CAS 138022‑95‑4) is listed at 95% purity by ChemicalBook, and many generic cyclohexylalanine derivatives lack published enantiomeric purity or HPLC specifications altogether . For laboratories scaling from research to development, the availability of a documented purity specification with enantiomeric impurity limits enables compliance with quality management systems (e.g., ISO 9001, GLP) without additional in‑house analytical method development.

Batch consistency Quality control HPLC purity Procurement specification

High-Impact Application Scenarios for Benzyl (2R)-2-amino-3-cyclohexylpropanoate Hydrochloride Based on Quantitative Evidence


Solid-Phase Synthesis of D-Cha-Containing Angiotensin II Antagonist Peptides for Cardiovascular Target Validation

Using H‑D‑Cha‑OBzl·HCl as a building block for position 8 of angiotensin II enables the synthesis of peptide antagonists with pA₂ values of ~8.5, as demonstrated in the rat isolated uterus assay [1]. The benzyl ester protects the C‑terminus during chain elongation and is removed by hydrogenolysis after complete assembly, yielding the free peptide with the D‑Cha residue correctly positioned for antagonist activity. This application is directly supported by the SAR data showing that Cha at position 8 produces potent, slowly reversing antagonism while Cha at position 4 abolishes activity [1].

Protease-Resistant Peptide Therapeutic Lead Optimization Using D-Amino Acid Incorporation

Incorporating D‑cyclohexylalanine via H‑D‑Cha‑OBzl·HCl into peptide drug candidates is a rational strategy to increase metabolic stability. The D‑configuration renders the adjacent peptide bond resistant to endogenous proteases . The defined hydrochloride stoichiometry enables precise neutralization (1 eq. DIEA) during automated SPPS, ensuring reproducible coupling efficiency and minimizing batch failures. The ≥97% purity with ≤0.5% enantiomeric impurity ensures that the desired D‑stereochemistry is maintained in the final peptide product [2].

Orthogonal Protection Strategy for Multi-Step Convergent Peptide Synthesis

The benzyl ester group of H‑D‑Cha‑OBzl·HCl is orthogonal to both Fmoc (base‑labile) and Boc (acid‑labile) α‑amino protection strategies, allowing sequential deprotection of the carboxyl terminus without affecting N‑terminal protecting groups [3]. This orthogonality is particularly valuable in convergent peptide synthesis, where a protected peptide fragment bearing a C‑terminal benzyl ester can be selectively deprotected by hydrogenolysis and then coupled to another fragment, avoiding the epimerization risks associated with alkaline methyl ester hydrolysis [3].

Chiral Peptide Library Construction for Enantiomeric Selectivity Screening

H‑D‑Cha‑OBzl·HCl enables the construction of peptide libraries containing D‑cyclohexylalanine at defined positions, facilitating systematic screening of enantiomeric selectivity in receptor binding, enzyme inhibition, or cellular uptake assays. The documented enantiomeric purity (≤0.5% L‑enantiomer) ensures that observed biological effects can be attributed to the D‑configured peptide, not to contamination by the L‑isomer [2]. This is critical for chiral drug discovery programs where enantiomeric impurities can confound SAR interpretation and lead to false structure‑activity conclusions [1].

Quote Request

Request a Quote for benzyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.